molecular formula C13H17NO3 B12178466 5-Methyl-2-pentanamidobenzoic acid

5-Methyl-2-pentanamidobenzoic acid

Katalognummer: B12178466
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: WEYQDPNRWPVLPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-pentanamidobenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a pentanamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-pentanamidobenzoic acid typically involves the nitration of methyl 3-methylbenzoate, followed by a series of reactions to introduce the pentanamido group. One efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid, a key intermediate, involves the nitration of methyl 3-methylbenzoate using mixtures of nitric acid and acetic anhydride . This method offers high selectivity and reduced environmental impact.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-pentanamidobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-pentanamidobenzoic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-pentanamidobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-2-nitrobenzoic acid: A key intermediate in the synthesis of 5-Methyl-2-pentanamidobenzoic acid.

    5-Methyl-2-m-tolylamino-benzoic acid: Another derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid core with a pentanamido group makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C13H17NO3

Molekulargewicht

235.28 g/mol

IUPAC-Name

5-methyl-2-(pentanoylamino)benzoic acid

InChI

InChI=1S/C13H17NO3/c1-3-4-5-12(15)14-11-7-6-9(2)8-10(11)13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17)

InChI-Schlüssel

WEYQDPNRWPVLPT-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)NC1=C(C=C(C=C1)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.